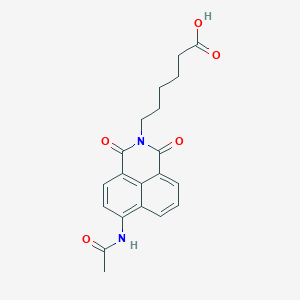

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Descripción general

Descripción

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a versatile dye widely used in various scientific research fields. It is known for its fluorescent properties, making it an essential tool in biological experiments for analyzing and monitoring cell structures, differentiating cell types, and assessing cellular functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid typically involves the reaction of 4-acetamido-1,8-naphthalic anhydride with hexanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction efficiency. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research applications .

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered fluorescent properties.

Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s binding affinity and fluorescence.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in various applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified fluorescent properties, which can be tailored for specific research applications .

Aplicaciones Científicas De Investigación

Role as a Fluorescent Dye

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is primarily recognized for its applications as a fluorescent dye. Its properties enable researchers to visualize and analyze various biological processes:

- Cell Structure Analysis : It aids in observing cell morphology and structure by providing contrast in microscopy techniques.

- Biomolecule Tracking : The compound can be utilized to track biomolecules within cells, facilitating studies on cellular dynamics and interactions.

- Cell Function Evaluation : It helps assess cellular functions by allowing real-time monitoring of metabolic processes and signaling pathways .

Applications in Molecular Biology

The compound is extensively used in molecular biology for specific applications:

- In Situ Hybridization : It is employed for the study of in situ hybridization with labeled complementary synthetic oligonucleotides. This technique is crucial for detecting specific nucleic acid sequences within fixed tissues or cells .

- DNA/RNA Intercalation : Due to its planar structure, it can intercalate DNA/RNA sequences, making it valuable for studying nucleic acid interactions and dynamics .

Diagnostic Applications

The compound's fluorescent properties extend to diagnostic applications:

- Clinical Diagnostics : It has potential use in medical diagnostics, particularly in detecting genetic disorders through fluorescence-based assays.

- Pathology Studies : It can assist in studying tissue pathology by highlighting abnormal cellular structures or processes .

Potential Therapeutic Implications

Emerging research indicates that this compound may have therapeutic applications:

- Antitumor Activity : Some studies suggest that derivatives of this compound could exhibit anti-tumor properties, making them candidates for cancer treatment research .

- Drug Development : Its ability to act as a molecular probe opens avenues for developing targeted therapies, particularly in the realm of antibody-drug conjugates .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Dye | Visualizing cell structures and tracking biomolecules |

| In Situ Hybridization | Detecting specific nucleic acid sequences within tissues |

| Clinical Diagnostics | Assisting in the detection of genetic disorders |

| Pathology Studies | Highlighting abnormalities in cellular structures |

| Antitumor Activity | Potential use as an anti-cancer agent |

| Drug Development | Serving as a molecular probe for targeted therapies |

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

- A study published in Nucleic Acids Research highlighted its role in enhancing the sensitivity of hybridization assays, demonstrating improved detection rates for target sequences .

- Research on its intercalation properties showed that it could effectively bind to DNA, providing insights into DNA-protein interactions essential for understanding gene regulation mechanisms .

Mecanismo De Acción

The mechanism of action of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid involves its ability to intercalate or bind to specific molecular targets, such as DNA or proteins. The pentamethylene chain acts as a linker, keeping the target at a reasonable distance to avoid direct interaction with oligonucleotides. This binding results in fluorescence, which can be detected and measured to analyze various biological and chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Acetamido-1,8-naphthalimide: A similar compound with fluorescent properties used in various research applications.

Naphthalimide derivatives: Various derivatives with different functional groups that enhance their fluorescent properties and binding affinities.

Uniqueness

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is unique due to its specific structure, which provides a balance between fluorescence intensity and binding affinity. The presence of the hexanoic acid moiety enhances its solubility and stability, making it a preferred choice for various research applications .

Actividad Biológica

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a compound recognized for its diverse biological activities and applications, particularly in the fields of biochemistry and medicinal chemistry. This compound, often categorized as a multifunctional dye, has garnered attention for its potential roles in various biological processes, including anti-infection mechanisms, apoptosis, and immunological responses. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amide functional group and a carboxylic acid group, which contribute to its reactivity and biological interactions. The molecular formula is C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.31 g/mol. The presence of the naphthalene moiety enhances its photophysical properties, making it suitable for various biological applications.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its efficacy against bacteria and viruses suggests potential applications in treating infections.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Influenza virus | Antiviral effects |

2. Apoptosis Induction

The compound has been linked to apoptosis induction in cancer cells. Studies indicate that it may activate intrinsic apoptotic pathways, leading to cell death in malignant cells while sparing normal cells.

- Case Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation and PARP cleavage.

3. Immunomodulatory Effects

This compound has been shown to modulate immune responses by influencing cytokine production and T-cell activation.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cell Membranes : The lipophilic nature of the naphthalene component allows it to integrate into lipid membranes, altering membrane dynamics and permeability.

- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes or proteases involved in pathogen survival or cancer cell proliferation.

- Signal Transduction Modulation : It has been suggested that the compound interacts with various signaling pathways (e.g., MAPK/ERK pathway), influencing cellular responses to stress and growth signals.

Propiedades

IUPAC Name |

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZAYEHQRFPFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408987 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172227-59-7 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.